molecular formula C41H32O11 B1585313 alpha-D-Glucopyranose pentabenzoate CAS No. 22415-91-4

alpha-D-Glucopyranose pentabenzoate

Cat. No. B1585313
CAS RN: 22415-91-4
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-UHFFFAOYSA-N
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Description

Alpha-D-Glucopyranose pentabenzoate is a glucopyranose derivative . It has a molecular formula of C41H32O11 , an average mass of 700.686 Da , and a monoisotopic mass of 700.194458 Da .


Molecular Structure Analysis

The alpha-D-Glucopyranose pentabenzoate molecule contains a total of 89 bonds. There are 57 non-H bonds, 35 multiple bonds, 16 rotatable bonds, 5 double bonds, 30 aromatic bonds, 6 six-membered rings, 5 aromatic esters, and 1 aliphatic ether .


Physical And Chemical Properties Analysis

Alpha-D-Glucopyranose pentabenzoate is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its melting point is reported to be 185-188 °C . The compound exhibits optical activity with [α]20/D +127°, c = 1 in chloroform .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Alpha-D-Glucopyranose pentabenzoate and similar compounds have been a focus in the synthesis of complex carbohydrate derivatives. For instance, the photo-bromination of penta-O-benzoyl-α-D-glucopyranose has been studied, leading to crystalline bromides used in further chemical reactions (Ferrier & Tyler, 1980).
  • Proton and C-13 nuclear magnetic resonance (NMR) spectra of some benzoylated aldohexoses, including perbenzoates of α-D-glucopyranose, have been reported. These studies are significant in understanding the molecular structure and behavior of these compounds (D'Accorso, Thiel, & Schüller, 1983).

Polymerization and Material Science

  • In material science, alpha-D-Glucopyranose pentabenzoate derivatives have been used in polymerization processes. An example includes the synthesis of poly-α-(1 → 6)-anhydro-D-glucopyranose, which contributes to the understanding of high polymeric character and stereoregularity in polysaccharides (Ruckel & Schuerch, 1967).

Enzymatic Processes and Organic Synthesis

  • Research on regioselective hydrolysis of similar compounds, like penta-O-acetyl-alpha-D-glucopyranose, catalyzed by immobilized lipases, has been conducted. This has implications in synthesizing specific intermediates for oligosaccharide synthesis, demonstrating the versatility of these compounds in organic chemistry (Bastida et al., 1999).

Glycogen Phosphorylase Inhibition

  • In the context of enzyme inhibition, certain derivatives of alpha-D-Glucopyranose pentabenzoate have been studied as glycogen phosphorylase inhibitors. This research contributes to understanding how these compounds can interact with enzymes and potentially influence metabolic pathways (He et al., 2007).

Applications in Medicine and Biotechnology

  • The alpha-glucosidase inhibitor acarbose, a derivative of alpha-D-Glucopyranose, has been explored for its therapeutic potential in diabetes treatment. This highlights the medical significance of such compounds in developing pharmaceuticals (Wehmeier & Piepersberg, 2004).

Safety And Hazards

Alpha-D-Glucopyranose pentabenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-MJSUJZIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448654
Record name 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-6-((Benzoyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrabenzoate

CAS RN

22415-91-4
Record name 1,2,3,4,6-Penta-O-benzoyl-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WW Wadsworth - 1961 - search.proquest.com
In the f ie ld of wood chem istry, id en tific a tio n of the sugar un its and linkages p resen t in o ligo-and polysaccharidic m aterials iso la te d from wood has been an im portant ta sk, …
Number of citations: 0 search.proquest.com

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